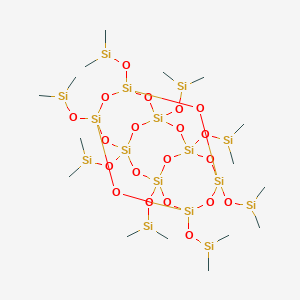
1-(3-Fluorophenyl)piperazine dihydrochloride
Vue d'ensemble
Description
1-(3-Fluorophenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H14Cl2FN2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an analytical reference standard and has various applications in scientific research .
Mécanisme D'action
Target of Action
1-(3-Fluorophenyl)piperazine dihydrochloride, also known as 1-(3-Fluorophenyl)piperazine 2HCl, is a piperazine derivative . It has been found in vitro to act mainly as a 5-HT 1A receptor agonist , with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . These receptors are primarily found in the central nervous system and are involved in the regulation of mood, anxiety, and sleep .
Mode of Action
The compound interacts with its targets by binding to the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors . This binding can inhibit the reuptake of serotonin and norepinephrine, and possibly induce their release . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonergic pathway . By acting as an agonist at the 5-HT receptors, it can enhance serotonergic neurotransmission . This can lead to downstream effects such as mood elevation, reduced anxiety, and improved sleep .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver and excreted via the kidneys . The compound’s bioavailability would be influenced by factors such as its absorption, distribution, metabolism, and excretion (ADME properties).
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its enhancement of serotonergic neurotransmission . This can lead to changes in neuronal activity and ultimately influence behaviors such as mood, anxiety, and sleep .
Méthodes De Préparation
The synthesis of 1-(3-Fluorophenyl)piperazine dihydrochloride involves several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: This method uses N-nucleophiles to open the aziridine ring, leading to the formation of piperazine derivatives.
Intermolecular cycloaddition of alkynes: This method involves the cycloaddition of alkynes bearing amino groups to form the piperazine ring.
Parallel solid-phase synthesis: A method that allows for the simultaneous synthesis of multiple piperazine derivatives on a solid support.
Photocatalytic synthesis: This method uses light to catalyze the formation of piperazine derivatives.
Analyse Des Réactions Chimiques
1-(3-Fluorophenyl)piperazine dihydrochloride undergoes various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the nitrogen atoms in the piperazine ring.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted piperazine derivatives .
Applications De Recherche Scientifique
1-(3-Fluorophenyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
1-(3-Fluorophenyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound has a similar structure but with the fluorine atom at the para position instead of the meta position.
1-(2-Fluorophenyl)piperazine: This compound has the fluorine atom at the ortho position.
Para-Fluorophenylpiperazine: Known for its mildly psychedelic and euphoriant effects, acting mainly as a 5-HT1A receptor agonist.
The uniqueness of this compound lies in its specific binding affinity and activity at serotonin receptors, which may differ from its isomers and other substituted piperazines .
Propriétés
IUPAC Name |
1-(3-fluorophenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPXXVQXENGQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)
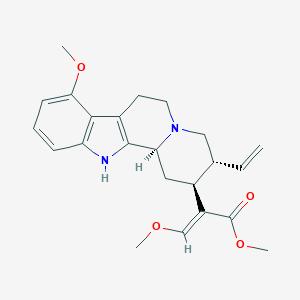
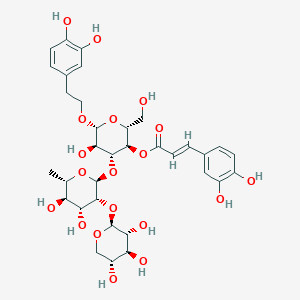
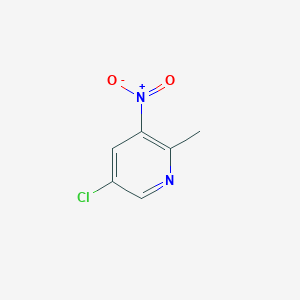
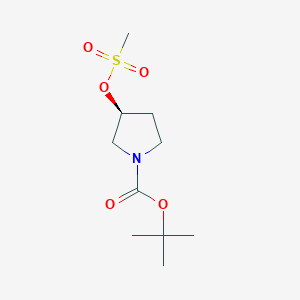




![4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B163209.png)
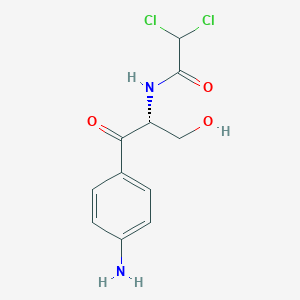
![4-[(Trimethylsilyl)ethynyl]pyridine](/img/structure/B163219.png)
